6-Methylpyridazin-4-amine
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Overview
Description
6-Methylpyridazin-4-amine is a nitrogen-containing heterocyclic compound with the molecular formula C5H7N3. It is a derivative of pyridazine, characterized by a methyl group at the 6th position and an amino group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyridazin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-dichloropyridazine with methylamine, followed by reduction to yield the desired product . Another approach involves the use of Grignard reagents, where 6-Methylpyridazin-3(2H)-one reacts with phenyl- and p-methoxyphenyl-magnesium bromide in a 1:1 ether-tetrahydrofuran mixture .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors, where the reaction conditions are optimized for yield and purity. The process typically involves the use of high-purity starting materials and catalysts to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
6-Methylpyridazin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazines, N-oxides, and reduced amine derivatives .
Scientific Research Applications
6-Methylpyridazin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: This compound is explored for its potential as an active pharmaceutical ingredient in the treatment of various diseases.
Industry: It is utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methylpyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-methylpyridazin-3-amine: This compound has a chlorine atom instead of an amino group at the 4th position.
N-Methylpyridazin-4-amine: This derivative has a methyl group attached to the nitrogen atom.
Uniqueness
6-Methylpyridazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H7N3 |
---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
6-methylpyridazin-4-amine |
InChI |
InChI=1S/C5H7N3/c1-4-2-5(6)3-7-8-4/h2-3H,1H3,(H2,6,8) |
InChI Key |
VINQTTYFIBEQCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=N1)N |
Origin of Product |
United States |
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